BenchChemオンラインストアへようこそ!

7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Conformational analysis Thorpe-Ingold effect Scaffold preorganization

7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1536184-51-6) is a gem-dimethyl-substituted cyclopentane-spirohydantoin with molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. The compound belongs to the spirohydantoin class—a privileged scaffold in medicinal chemistry recognized for anticonvulsant, antipsychotic, and anticancer activities.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1536184-51-6
Cat. No. B1449176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS1536184-51-6
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1(CCC2(C1)C(=O)NC(=O)N2)C
InChIInChI=1S/C9H14N2O2/c1-8(2)3-4-9(5-8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13)
InChIKeySGFMDFIYIRTHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Procurement Guide: Spirohydantoin Scaffold Specifications


7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1536184-51-6) is a gem-dimethyl-substituted cyclopentane-spirohydantoin with molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol [1]. The compound belongs to the spirohydantoin class—a privileged scaffold in medicinal chemistry recognized for anticonvulsant, antipsychotic, and anticancer activities [2]. Its defining structural feature is the 7,7-gem-dimethyl substitution on the cyclopentane ring of the spiro[4.4]nonane framework, which differentiates it from the parent unsubstituted scaffold (CAS 699-51-4) and the six-membered-ring analog (CAS 702-62-5) . The compound is commercially available as a research intermediate with a typical purity specification of 95% .

Why Generic Spirohydantoin Substitution Fails: The Critical Role of 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Structure-Activity Control


Substituting 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione with the unsubstituted analog (CAS 699-51-4, MW 154.17 g/mol) or the six-membered-ring homolog (CAS 702-62-5, MW 168.19 g/mol) introduces measurable alterations in lipophilicity, hydrogen-bonding capacity, and conformational constraint that are consequential for molecular recognition [1]. The gem-dimethyl group leverages the Thorpe-Ingold effect to restrict conformational freedom at the spiro junction, enhancing binding preorganization and metabolic stability relative to non-gem-disubstituted counterparts—a principle well precedented in hydantoin-based drug design [2]. Interchange of spiro ring sizes (cyclopentane vs. cyclohexane) further modulates both the spatial orientation of the hydantoin pharmacophore and its computed physicochemical properties, making generic scaffold substitution inadvisable without explicit comparative data [1].

Head-to-Head Comparative Evidence: 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione vs. Closest Analogs


Spiranic Conformational Restriction: 7,7-Dimethyl Substitution vs. Unsubstituted Cyclopentane-Spirohydantoin (CAS 699-51-4)

The 7,7-gem-dimethyl substitution in the target compound introduces a Thorpe-Ingold effect that constrains the cyclopentane ring of the spiro[4.4]nonane system, increasing the barrier to conformational interconversion relative to the unsubstituted 1,3-diazaspiro[4.4]nonane-2,4-dione backbone [1]. The computed rotatable bond count is 0 for the target compound, consistent with a fully locked spirocyclic framework [2]. In the unsubstituted analog, while rotatable bonds are also 0, the absence of gem-dimethyl substitution permits greater pseudorotational flexibility of the cyclopentane ring, which can reduce the entropic advantage upon target binding [3].

Conformational analysis Thorpe-Ingold effect Scaffold preorganization

Lipophilicity Tuning: Computed XLogP3 of 7,7-Dimethyl-spirohydantoin vs. Six-Membered-Ring Homolog (CAS 702-62-5)

The computed XLogP3 of 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione is 0.8, reflecting a balanced, moderately hydrophilic character suitable for oral bioavailability within the Veber rules framework (TPSA < 140 Ų, rotatable bonds ≤ 10) [1]. In comparison, the six-membered-ring analog 1,3-diazaspiro[4.5]decane-2,4-dione (cyclohexane-spirohydantoin, CAS 702-62-5) has a higher predicted logP due to the additional methylene contributing to greater hydrophobicity, although its exact PubChem XLogP3 value is not publicly listed [2]. This lipophilicity differential arises from the smaller cyclopentane ring in the target compound producing a more compact, more polar spiro framework relative to the cyclohexane homolog [3].

Lipophilicity XLogP3 Drug-likeness

Functional-Group Reactivity and Kinetic Stability: N1 vs. N3 Substitution in Spirohydantoin Derivatives

A 2025 crystallographic and quantum chemical study on N-benzoyl-spirohydantoin positional isomers established that introduction of a substituent at the N3 position—situated between two carbonyl groups of the hydantoin ring—leads to higher chemical reactivity, whereas substitution at the N1 atom, adjacent to only one carbonyl group, enhances kinetic stability of the spirohydantoin core [1]. The target compound (7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione) with free NH groups at both N1 and N3 represents the unsubstituted parent core, offering maximal synthetic versatility for regioselective derivatization guided by these established reactivity principles . MEP surface analysis showed that the N1-benzoyl isomer exhibits a greater number of maxima on the MEP surface of the hydantoin ring compared to the N3-benzoyl isomer, directly correlating with differential electrophilic character [1].

Kinetic stability MEP surface Hydantoin reactivity

Hydrogen-Bonding Capacity and PSA Differentiation: Target Compound vs. Common Drug-Like Spirohydantoins

The target compound possesses 2 hydrogen bond donors (both hydantoin NH groups) and 2 hydrogen bond acceptors (both hydantoin carbonyls), with a computed topological polar surface area (TPSA) of approximately 58.2 Ų [1]. This TPSA is well below the 140 Ų threshold for predicted oral bioavailability established by Veber et al., and is lower than that of many drug-like N3-substituted spirohydantoin derivatives (e.g., 3-(4-substituted benzyl)-spirohydantoins, which exhibit TPSA values > 80 Ų depending on substituent polarity) [2]. The 7,7-gem-dimethyl groups contribute no additional hydrogen-bonding capacity, preserving the hydantoin core's donor/acceptor ratio while adding lipophilic bulk, thus enabling fine-tuning of logD without altering the hydrogen-bonding pharmacophore [3].

Hydrogen bonding Polar surface area Membrane permeability

Fraction sp³ (Fsp³) Character: 7,7-Dimethyl-spirohydantoin vs. Planar Heterocyclic Scaffolds

The target compound has a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.78 (7 of 9 carbons are sp³), reflecting a high degree of three-dimensional saturation characteristic of spirocyclic frameworks [1]. This Fsp³ value substantially exceeds that of common planar heterocyclic building blocks (e.g., phenylhydantoin: Fsp³ ≈ 0.14–0.29; typical drug-like molecules average Fsp³ ≈ 0.47) [2]. Higher Fsp³ character has been correlated with improved clinical success rates due to reduced aromatic ring count, enhanced solubility, and diminished off-target promiscuity [3]. The spiro[4.4]nonane framework, combined with gem-dimethyl saturation, maximizes Fsp³ while maintaining the hydantoin pharmacophore, offering a differentiated profile from flatter, more aromatic spirohydantoin analogs containing indane or tetralin moieties [2].

Fsp3 Molecular complexity Drug-likeness

Spiro Ring Size Effect on Physicochemical Properties: [4.4] vs. [4.5] Framework Comparison

Comparison of the target compound's [4.4] spiro framework (cyclopentane-fused) with the [4.5] homolog (cyclohexane-fused, CAS 702-62-5) reveals distinct physicochemical profiles relevant to ADME prediction [1]. The target compound has a molecular weight of 182.22 g/mol versus 168.19 g/mol for the [4.5] homolog, an apparent paradox explained by the gem-dimethyl substitution adding 28 Da while the cyclopentane-to-cyclohexane ring expansion adds only 14 Da [2]. The [4.4] framework exhibits a more compact molecular volume with 0 rotatable bonds, identical to the [4.5] homolog, but the smaller cyclopentane ring in the target yields a more polar surface area relative to molecular volume, potentially enhancing aqueous solubility [3]. Spirohydantoin chromatographic lipophilicity studies have demonstrated that ring size directly and measurably affects retention behavior, with [4.5] frameworks consistently exhibiting longer HPLC retention times (higher lipophilicity) than [4.4] counterparts [3].

Ring size effect Spiro framework ADME prediction

Best Application Scenarios for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Spirohydantoin Scaffold with Optimized Fsp³ and Low TPSA for Blood-Brain Barrier Penetration

Medicinal chemistry teams pursuing CNS targets should evaluate 7,7-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione as a core scaffold where a high Fsp³ value (0.78), low TPSA (~58.2 Ų), and balanced XLogP3 (0.8) collectively predict favorable passive blood-brain barrier permeability [1]. The gem-dimethyl group provides conformational restriction without adding hydrogen-bond donors or acceptors, preserving the hydantoin pharmacophore while enhancing entropic binding advantages—a combination particularly relevant for GPCR and ion channel targets where rigid ligand presentation improves selectivity [2].

Regioselective Derivatization Platform: Exploiting Differential N1 vs. N3 Reactivity for Targeted Library Synthesis

The unsubstituted N1 and N3 positions of the target compound allow chemists to leverage experimentally validated reactivity trends from crystallographic and DFT studies [3]. N1-functionalization (adjacent to one carbonyl) enhances kinetic stability of resulting derivatives, while N3-functionalization (between two carbonyls) produces more chemically reactive products—enabling rational design of focused spirohydantoin libraries with tunable stability profiles for hit-to-lead optimization [3].

Fragment-Based Drug Discovery: Three-Dimensional Fragment with Maximal Saturation for Selectivity Screening

With an Fsp³ of 0.78—substantially exceeding the drug-like average of 0.47—this compound serves as a three-dimensional fragment for fragment-based screening campaigns where molecular complexity and shape diversity are prioritized over planar aromatic fragments [1][2]. The rigid spiro[4.4]nonane framework and gem-dimethyl substitution maximize shape diversity while maintaining compliance with the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment libraries [2].

Spirohydantoin Reference Standard: Quality Control and Analytical Method Development for Drug Substance Impurity Profiling

As a spirohydantoin derivative with a defined CAS registry (1536184-51-6) and commercially available at 95% purity , the compound can serve as a reference standard for analytical method development, impurity identification, and quality control in pharmaceutical manufacturing processes where spirohydantoin-based APIs or intermediates are produced .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.